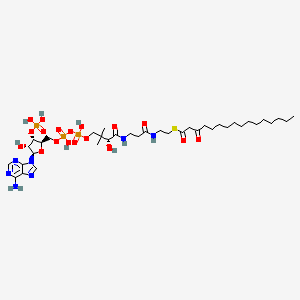

3-Oxopalmitoyl-CoA

Description

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMPLXPCRJOSHL-BBECNAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297136 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1019.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-89-1 | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ketohexadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A, S-(3-oxohexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymatic Transformations of 3 Oxopalmitoyl Coa

Involvement in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a cyclical metabolic process that occurs in the mitochondria, responsible for breaking down fatty acids into acetyl-CoA units. ontosight.aiabcam.com 3-Oxopalmitoyl-CoA is a key molecule in the degradation of palmitoyl-CoA, a 16-carbon saturated fatty acid. ontosight.ai The pathway involves a sequence of four enzymatic reactions that lead to the shortening of the fatty acid chain. ontosight.aiabcam.com

Formation of this compound from (S)-3-Hydroxyhexadecanoyl-CoA

The formation of this compound is the third step in the beta-oxidation of palmitoyl-CoA. ontosight.ai This reaction follows the initial dehydrogenation and hydration steps.

(S)-3-Hydroxyhexadecanoyl-CoA + NAD+ ⇌ this compound + NADH + H+ ontosight.aireactome.org

This step is crucial for preparing the fatty acyl chain for the final cleavage. ontosight.ai

Each cycle of beta-oxidation shortens the fatty acyl-CoA chain by two carbon atoms. uniprot.orgresearchgate.net The formation of the 3-oxo group on the fatty acyl chain, creating this compound, is a pivotal event that sets the stage for the subsequent cleavage reaction. ontosight.aiontosight.ai This oxidation makes the bond between the alpha and beta carbons susceptible to nucleophilic attack.

Conversion of this compound to Myristoyl-CoA and Acetyl-CoA

The final step in this cycle of beta-oxidation is the cleavage of this compound. ontosight.ai This reaction yields a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter, in this case, myristoyl-CoA. ontosight.aiontosight.ai

This cleavage is catalyzed by the enzyme 3-ketoacyl-CoA thiolase, also known as acetyl-CoA C-acyltransferase or beta-ketothiolase. ontosight.aiuniprot.orgvirginia.edu This enzyme facilitates the thiolytic cleavage of the 3-ketoacyl-CoA. virginia.edunih.gov There are different types of thiolases; the one involved in fatty acid degradation is primarily catabolic. virginia.edunih.gov The reaction requires a molecule of free coenzyme A (CoA-SH). uniprot.org

The mechanism of thiolytic cleavage involves the nucleophilic attack of the thiol group of coenzyme A on the keto group of this compound. virginia.edu This reaction is essentially a reverse Claisen condensation. nih.govannualreviews.org A key cysteine residue in the active site of the thiolase enzyme attacks the carbonyl carbon of the substrate, forming a covalent intermediate and releasing acetyl-CoA. Subsequently, a molecule of CoA-SH attacks this enzyme-acyl intermediate, displacing the cysteine residue and forming the new, shortened acyl-CoA (myristoyl-CoA). virginia.edu This process continues until the entire fatty acid chain is broken down into acetyl-CoA units. researchgate.net

Data Tables

Table 1: Key Molecules in the Transformation of this compound

| Molecule | Role |

| (S)-3-Hydroxyhexadecanoyl-CoA | Precursor to this compound. ontosight.aireactome.org |

| This compound | Intermediate in beta-oxidation. ontosight.aimorf-db.org |

| Myristoyl-CoA | Product of this compound cleavage, a 14-carbon fatty acyl-CoA. ontosight.aiontosight.ai |

| Acetyl-CoA | Two-carbon molecule released during cleavage, enters the citric acid cycle for energy production. ontosight.aiuniprot.org |

| NAD+ / NADH | Coenzyme for the dehydrogenase reaction, acting as an electron carrier. reactome.orghmdb.ca |

| Coenzyme A (CoA-SH) | Required for the thiolytic cleavage reaction. uniprot.org |

Table 2: Enzymes Involved in the Metabolism of this compound

| Enzyme | EC Number | Function |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase | EC 1.1.1.35 | Catalyzes the oxidation of (S)-3-Hydroxyhexadecanoyl-CoA to this compound. ontosight.aiuniprot.org |

| 3-Ketoacyl-CoA Thiolase (Acetyl-CoA C-Acyltransferase) | EC 2.3.1.16 | Catalyzes the thiolytic cleavage of this compound into Myristoyl-CoA and Acetyl-CoA. uniprot.orguniprot.org |

Context within the Mitochondrial Fatty Acid Beta-Oxidation Spiral

Mitochondrial fatty acid beta-oxidation is a crucial catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production. ontosight.ai this compound is a key intermediate in the beta-oxidation of palmitoyl-CoA, a 16-carbon saturated fatty acid.

The formation of this compound in this pathway is catalyzed by the enzyme (S)-3-hydroxyacyl-CoA dehydrogenase. This enzyme facilitates the conversion of (S)-3-hydroxypalmitoyl-CoA to this compound, a reaction that involves the reduction of NAD+ to NADH. ontosight.aigenome.jp

Subsequently, this compound undergoes thiolytic cleavage catalyzed by the enzyme 3-ketoacyl-CoA thiolase. nih.gov This reaction involves coenzyme A (CoA) and results in the formation of myristoyl-CoA (a 14-carbon fatty acyl-CoA) and acetyl-CoA. metabolicatlas.orgreactome.org The acetyl-CoA can then enter the citric acid cycle, while the myristoyl-CoA continues through further rounds of beta-oxidation until it is completely broken down. ontosight.aiontosight.ai The mitochondrial trifunctional protein is responsible for catalyzing the final three steps in the beta-oxidation of long-chain fatty acids. nih.gov

Involvement in Fatty Acid Elongation

Fatty acid elongation is a vital anabolic process that extends the carbon chain of fatty acids, occurring primarily in the endoplasmic reticulum and mitochondria. nih.govdiva-portal.org This process is essential for synthesizing very-long-chain fatty acids (VLCFAs), which are crucial components of membrane lipids and lipid mediators. uniprot.org

Biosynthesis of this compound from Tetradecanoyl-CoA and Acetyl-CoA

In the context of fatty acid elongation, this compound is synthesized from tetradecanoyl-CoA (also known as myristoyl-CoA) and acetyl-CoA. genome.jpgenome.jp This reaction represents the condensation step in the elongation cycle, adding a two-carbon unit to the fatty acyl chain.

The enzyme responsible for this condensation is acetyl-CoA C-myristoyltransferase, classified under EC number 2.3.1.155. wikipedia.orgexpasy.org This enzyme catalyzes the reaction where myristoyl-CoA and acetyl-CoA combine to form this compound and coenzyme A (CoA). qmul.ac.ukgenome.jp This peroxisomal enzyme is distinct from others in its class as it is not active towards 3-oxopristanoyl-CoA. expasy.orgqmul.ac.uk

The synthesis of this compound is a critical step in the production of long-chain fatty acids. hmdb.caaocs.org The fatty acid elongation cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction. nih.govdiva-portal.orgresearchgate.net The initial condensation to form a 3-ketoacyl-CoA, such as this compound, is a rate-determining step in this pathway. nih.gov

Interconversion within the Fatty Acid Elongation Cycle

Once formed, this compound is subsequently reduced in the second step of the fatty acid elongation cycle. uniprot.orgresearchgate.net This reaction is catalyzed by a 3-ketoacyl-CoA reductase, which utilizes NADPH as a reductant to convert the 3-oxo group to a 3-hydroxy group, forming (3R)-hydroxypalmitoyl-CoA. uniprot.orgnih.gov This reduction is a key regulatory point, with evidence suggesting that the reductase can enhance the activity of the elongase enzyme. nih.gov Following this reduction, the cycle continues with a dehydration and a second reduction to yield the elongated saturated fatty acyl-CoA. researchgate.net

Linkages to Broader Metabolic Networks

Interconnection with Acetyl-CoA Flux and Ketone Body Metabolism

This compound is a key intermediate in the mitochondrial beta-oxidation of palmitoyl-CoA, a saturated 16-carbon fatty acid. reactome.org This metabolic pathway systematically shortens the fatty acid chain, producing acetyl-CoA in each cycle. ontosight.ai The final thiolytic cleavage of this compound, catalyzed by the enzyme beta-ketothiolase, yields myristoyl-CoA (a 14-carbon fatty acyl-CoA) and a molecule of acetyl-CoA. reactome.orgontosight.ai

The acetyl-CoA produced from this and subsequent cycles of beta-oxidation serves as a central hub in cellular metabolism. ontosight.ai Under conditions of high energy demand, this acetyl-CoA enters the citric acid cycle to generate ATP. ontosight.ai However, when the rate of fatty acid oxidation surpasses the capacity of the citric acid cycle, such as during prolonged fasting or in untreated diabetes, the excess acetyl-CoA is diverted towards ketogenesis in the liver. mdpi.com

This metabolic shift leads to the synthesis of ketone bodies: acetoacetate (B1235776) and 3-hydroxybutyrate. mhmedical.comlibretexts.org The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction that is essentially the reverse of the final step of beta-oxidation. mdpi.commhmedical.com Subsequently, another acetyl-CoA molecule condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then cleaved to produce acetoacetate and acetyl-CoA. mdpi.com Acetoacetate can then be reduced to 3-hydroxybutyrate. mhmedical.com These water-soluble ketone bodies are transported from the liver to extrahepatic tissues, like the brain and heart, where they are converted back to acetyl-CoA and used as an energy source. mhmedical.comwikipedia.org Therefore, the generation of this compound is directly linked to the production of acetyl-CoA, which in turn is a primary substrate for ketone body synthesis. mdpi.comresearchgate.net

The pathway from palmitic acid to acetyl-CoA, and consequently to ketone bodies, involves a sequence of enzymatic steps. One of the shortest routes identified involves the transformation of palmitic acid to palmitoyl-CoA, then to (2E)-Hexadecenoyl-CoA, (S)-3-Hydroxyhexadecenoyl-CoA, this compound, and finally to acetyl-CoA. researchgate.net

Role in Coenzyme A Homeostasis

Coenzyme A (CoA) is an essential cofactor in numerous metabolic reactions, acting as a carrier for acyl groups. imrpress.comwikipedia.org Its free form, often denoted as CoA-SH or CoASH, and its thioester derivatives, such as acetyl-CoA and this compound, exist in a dynamic equilibrium within the cell. hmdb.ca The beta-oxidation of fatty acids, where this compound is an intermediate, is a significant contributor to the cellular pool of acetyl-CoA. ontosight.ai

The final step in the beta-oxidation cycle involving this compound is a thiolase-catalyzed reaction that requires a molecule of free Coenzyme A (CoA-SH). reactome.orgontosight.ai The reaction is as follows:

This compound + CoA-SH ⇌ Myristoyl-CoA + Acetyl-CoA reactome.orgkegg.jp

This reaction not only shortens the fatty acid chain but also regenerates a molecule of acetyl-CoA while consuming a molecule of free CoA to form the new, shorter acyl-CoA (myristoyl-CoA). reactome.orgontosight.ai This constant cycling between free CoA and its thioester derivatives is crucial for maintaining Coenzyme A homeostasis.

Enzymology and Mechanistic Aspects of 3 Oxopalmitoyl Coa Interconversions

Structural and Functional Characterization of Enzymes

The enzymes involved in the interconversion of 3-Oxopalmitoyl-CoA belong to distinct families, each contributing to the precise regulation of fatty acid chain length and energy homeostasis.

The 3-Hydroxyacyl-CoA Dehydrogenase (HADH) family comprises oxidoreductases crucial for the third step of mitochondrial fatty acid beta-oxidation. wikipedia.orguniprot.orgontosight.ai Specifically, (S)-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) catalyzes the reversible oxidation of (S)-3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA, such as this compound, with the concomitant reduction of NAD+ to NADH. wikipedia.orguniprot.orgebi.ac.ukacs.orguniprot.orgnih.gov

Human HADH is a homodimeric enzyme, with each subunit composed of two distinct domains. The first domain displays an α/β dinucleotide fold, characteristic of NAD+-binding proteins, while the second, C-terminal domain, is predominantly α-helical and is responsible for subunit dimerization and substrate binding. acs.org The catalytic mechanism involves a conserved His-Glu catalytic dyad. Histidine 158 (His 158) acts as a general base, abstracting a proton from the 3-hydroxyl group of the (S)-3-hydroxyacyl-CoA substrate, thereby facilitating the hydride transfer to NAD+. This function of His 158 is further enhanced by an electrostatic interaction with Glutamate 170 (Glu 170). ebi.ac.ukacs.org While HADH preferentially acts on medium and short-chain 3-hydroxy fatty acyl-CoAs (C4 to C10), it can also process longer chains, including (3S)-hydroxyhexadecanoyl-CoA (3-hydroxypalmitoyl-CoA). uniprot.orgnih.govnih.gov

The 3-Ketoacyl-CoA Thiolase family (EC 2.3.1.16), also known as thiolase I, plays a central role in the final step of fatty acid beta-oxidation. These enzymes catalyze the thiolytic cleavage of 3-ketoacyl-CoA, such as this compound, into acetyl-CoA and a fatty acyl-CoA chain shortened by two carbon atoms. ontosight.ainih.govwikipedia.orguniprot.org Beyond degradation, certain thiolases (EC 2.3.1.9, acetoacetyl-CoA thiolase or thiolase II) are involved in biosynthetic pathways, catalyzing the reverse Claisen condensation, such as the formation of acetoacetyl-CoA from two acetyl-CoA molecules. wikipedia.orguniprot.orgopenaccessjournals.com

Thiolases typically exist as dimeric or tetrameric structures and share a conserved structural motif known as the "thiolase fold" (βαβαβαββ). nih.govwikipedia.orgopenaccessjournals.comresearchgate.net The catalytic mechanism of thiolases follows ping-pong kinetics, involving a covalent acyl-enzyme intermediate formed with an active site cysteine residue. wikipedia.org While the specific enzyme "Acetyl-CoA C-Myristoyltransferase" is not a commonly cited member of this family in the context of this compound interconversions, the broader 3-Ketoacyl-CoA Thiolase family, particularly mitochondrial isoforms (e.g., ACAA2 or hT1), is known to cleave medium- to long-chain unbranched 3-oxoacyl-CoAs. uniprot.org

In contrast to the degradative roles of HADH and thiolases, 3-Ketoacyl-CoA Reductase (KAR) functions primarily in fatty acid synthesis. This enzyme catalyzes the NADPH-dependent reduction of 3-ketoacyl-CoA intermediates, including this compound, to their corresponding 3-hydroxyacyl-CoA forms. This reductive step is essential for extending the fatty acid chain by two carbon units during each cycle of synthesis. While specific structural and detailed kinetic data for 3-Ketoacyl-CoA Reductase acting directly on this compound were not extensively detailed in the provided search results, its general function is well-established as a key component of the fatty acid synthase complex or as a standalone enzyme in fatty acid elongation.

Enzyme Kinetics and Reaction Mechanisms

The efficiency and specificity of enzymes acting on this compound are critical for the precise regulation of fatty acid metabolism.

Enzymes involved in fatty acid metabolism, including HADH and 3-Ketoacyl-CoA Thiolase, exhibit varying degrees of substrate specificity, often showing preferences for certain fatty acyl chain lengths while still being able to process a range of substrates. nih.govwikipedia.orgplos.orgresearchgate.net

For 3-Hydroxyacyl-CoA Dehydrogenase (HADH), while it shows highest efficiency for short-chain substrates like (3S)-hydroxybutanoyl-CoA, it also catalyzes the conversion of longer-chain substrates such as (3S)-hydroxyhexadecanoyl-CoA (3-hydroxypalmitoyl-CoA) to 3-Oxohexadecanoyl-CoA (this compound). uniprot.orgnih.gov Kinetic parameters (Km, Vmax) for HADH have been reported for shorter-chain substrates like acetoacetyl-CoA, indicating optimal activity near neutral pH. For instance, Km values for acetoacetyl-CoA range from 11.9 μM to 45 μM depending on pH. uniprot.orgacs.org Specific Km and Vmax values for this compound with HADH were not explicitly detailed in the provided search results.

The 3-Ketoacyl-CoA Thiolase (Thiolase I) is known for its broad chain-length specificity, enabling it to cleave various 3-ketoacyl-CoAs, including medium- to long-chain unbranched forms like this compound. wikipedia.orguniprot.org For human mitochondrial 3-ketoacyl-CoA thiolase (hT1), kinetic data for the degradation of acetoacetyl-CoA show a Km of 9.2 mM and a kcat of 14.8 s⁻¹. In the synthetic direction, using acetyl-CoA, the Km is 250 mM with a kcat of 1.4 s⁻¹. uniprot.orgresearchgate.net This demonstrates the enzyme's capacity to operate in both catabolic and anabolic directions, albeit with different efficiencies for specific substrates.

A summary of representative kinetic data for related substrates is provided below:

Table 1: Representative Kinetic Data for Enzymes Interconverting Fatty Acyl-CoAs

| Enzyme | Substrate | Reaction Direction | Km (mM) | kcat (s⁻¹) | pH | Reference |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Acetoacetyl-CoA | Oxidation | 0.0119 - 0.045 | 205 - 459 (μmol/min/mg) | 5.0-8.0 | uniprot.org |

| Human Mitochondrial 3-Ketoacyl-CoA Thiolase (hT1) | Acetoacetyl-CoA | Degradation | 9.2 | 14.8 | Not specified | uniprot.orgresearchgate.net |

| Human Mitochondrial 3-Ketoacyl-CoA Thiolase (hT1) | Acetyl-CoA | Synthesis | 250 | 1.4 | Not specified | uniprot.orgresearchgate.net |

A notable feature of enzymes involved in fatty acid beta-oxidation, including those acting on this compound, is their catalytic promiscuity. plos.orgresearchgate.netnih.gov This promiscuity allows a single enzyme to catalyze the conversion of fatty acyl-CoA derivatives across a range of chain lengths. plos.orgnih.gov For instance, medium-chain 3-ketoacyl-CoA thiolase can act on various ketoacyl-CoA substrates, including C4 and C6 chains. plos.org This broad substrate range leads to competition between intermediates of different chain lengths for binding to the common set of enzymes within the pathway. plos.orgresearchgate.net

The molecular basis for this promiscuity often lies in the enzyme's substrate recognition mechanism. For many fatty acyl-CoA processing enzymes, substrate recognition is primarily directed at the conserved thioester pantetheine (B1680023) moiety of coenzyme A, rather than being highly specific to the acyl chain itself. nih.gov This allows the enzyme to accommodate variations in the fatty acyl chain length while maintaining efficient catalysis. This inherent promiscuity is crucial for the flexibility and robustness of fatty acid metabolism, enabling the processing of diverse dietary fatty acids and endogenous lipid stores.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Cellular and Organismal Distribution of 3 Oxopalmitoyl Coa Metabolism

Subcellular Compartmentalization

The metabolic pathways involving 3-oxopalmitoyl-CoA are distinctly segregated within the cell, occurring in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. This compartmentalization allows for precise regulation and integration of fatty acid metabolism.

Mitochondrial Matrix Localization of Beta-Oxidation

The primary site for the beta-oxidation of long-chain fatty acids, including the formation and subsequent cleavage of this compound, is the mitochondrial matrix. reactome.orgreactome.orgreactome.org In this pathway, (S)-3-hydroxyhexadecanoyl-CoA is oxidized to this compound by the enzyme (S)-3-hydroxyacyl-CoA dehydrogenase. ontosight.ai This reaction is a critical step in the breakdown of fatty acids for energy production. ontosight.ai The resulting this compound is then cleaved by the enzyme acetyl-CoA C-acyltransferase (also known as beta-ketothiolase), a component of the trifunctional protein, to yield myristoyl-CoA and acetyl-CoA. reactome.org This cycle repeats, shortening the fatty acid chain by two carbons with each turn. ontosight.ai The entire process is crucial for generating acetyl-CoA, which enters the citric acid cycle, and the reducing equivalents NADH and FADH2, which are used in the electron transport chain to produce ATP. ontosight.aiaocs.org The localization of these reactions within the mitochondrial matrix is essential for the efficient transfer of these products to the subsequent stages of cellular respiration. aocs.org

| Reaction | Substrate(s) | Product(s) | Enzyme | Location |

| Oxidation | (S)-3-Hydroxyhexadecanoyl-CoA, NAD+ | This compound, NADH, H+ | (S)-3-hydroxyacyl-CoA dehydrogenase | Mitochondrial Matrix |

| Thiolysis | This compound, CoA-SH | Myristoyl-CoA, Acetyl-CoA | Acetyl-CoA C-acyltransferase (Trifunctional Protein) | Mitochondrial Matrix |

Peroxisomal Involvement in Beta-Oxidation and Elongation

Peroxisomes also play a role in the metabolism of fatty acids, including processes that can involve this compound. nih.gov While mitochondria are the primary site for the beta-oxidation of straight-chain fatty acids, peroxisomes are involved in the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. nih.gov A key enzyme in peroxisomal beta-oxidation is acetyl-CoA C-myristoyltransferase, which catalyzes the reaction of myristoyl-CoA and acetyl-CoA to form this compound and CoA. expasy.orgqmul.ac.ukgenome.jp This indicates that this compound can be synthesized within peroxisomes as part of fatty acid elongation or the final step of beta-oxidation of longer chains. The enzymes in peroxisomes, such as palmitoyl-CoA oxidase and the D-bifunctional protein, are distinct from their mitochondrial counterparts and are particularly important for substrates that are not readily metabolized in mitochondria. nih.gov

| Reaction | Substrate(s) | Product(s) | Enzyme | Location |

| Thiolase Reaction | Myristoyl-CoA, Acetyl-CoA | This compound, CoA | Acetyl-CoA C-myristoyltransferase | Peroxisome |

Endoplasmic Reticulum Membrane Localization

The endoplasmic reticulum (ER) is the primary site for fatty acid elongation, a process that can involve intermediates such as this compound. metabolicatlas.orggenome.jp Fatty acid elongation in the ER is a four-step process that sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. One of the key reactions in this pathway is the reduction of 3-oxoacyl-CoA to (S)-3-hydroxyacyl-CoA. For instance, this compound can be reduced to (S)-3-hydroxypalmitoyl-CoA in the ER membrane. metabolicatlas.org This reaction is part of the elongation cycle that ultimately produces longer-chain fatty acids. Furthermore, enzymes involved in the transfer of acyl-CoAs across the ER membrane, such as Hedgehog acyltransferase which facilitates the transport of palmitoyl-CoA, are crucial for providing the necessary substrates for these reactions. ebi.ac.uk The localization of these processes in the ER membrane is vital for the synthesis of complex lipids and for providing fatty acids for various cellular functions. genome.jp

| Reaction | Substrate(s) | Product(s) | Enzyme | Location |

| Reduction | This compound, NADPH, H+ | (S)-3-Hydroxypalmitoyl-CoA, NADP+ | 3-oxoacyl-CoA reductase (e.g., YBR159W in yeast) | Endoplasmic Reticulum Membrane |

Tissue-Specific Metabolic Regulation

The metabolism of acyl-CoAs, including this compound, is subject to tight regulation that varies significantly between different tissues. nih.gov This tissue-specific regulation ensures that fatty acid metabolism is tailored to the unique energy demands and functional roles of each organ. nih.gov The expression and activity of acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT), which control the cellular pools of acyl-CoAs, are regulated in a coordinated and tissue-dependent manner. nih.gov For example, the liver, being a central hub for lipid metabolism, exhibits high levels of both ACS and ACOT activity to manage fatty acid flux for processes like beta-oxidation, ketogenesis, and lipid synthesis. nih.govplos.org In contrast, adipose tissue primarily functions in fatty acid storage and release, and the regulation of acyl-CoA metabolism reflects this role. nih.gov Studies in mice have shown that the transcriptional regulation of ACS and ACOT enzyme families differs across tissues such as the liver, heart, kidney, adipose tissue, muscle, and brain in response to metabolic changes. plos.org This differential regulation allows for metabolic flexibility, enabling the body to adapt to various physiological states like fasting or high-fat diets. nih.gov The control of this compound levels is intrinsically linked to this broader regulatory network, as its formation and degradation are key steps within fatty acid metabolic pathways that are differentially active in various tissues. aocs.orgnih.gov

Comparative Biochemistry Across Organisms

The metabolic pathways involving this compound are highly conserved across a wide range of organisms, from bacteria to mammals, highlighting its fundamental role in cellular metabolism. reactome.orggenome.jpnih.govebi.ac.ukebi.ac.ukwikipathways.org

Identification in Homo sapiens, Mus musculus, and Escherichia coli

This compound has been identified as a metabolite in humans (Homo sapiens), mice (Mus musculus), and the bacterium Escherichia coli. genome.jpnih.govebi.ac.ukwikipathways.orgnih.govucsd.edu In Homo sapiens, this compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a pathway crucial for energy homeostasis. genome.jpwikipathways.orgwikipathways.org It is also involved in fatty acid elongation in the endoplasmic reticulum. genome.jp Similarly, in Mus musculus, this compound is a well-established intermediate in fatty acid degradation pathways. ebi.ac.ukgenome.jpreactome.org The reactions involving this compound, such as its formation from (S)-3-hydroxyhexadecanoyl-CoA and its subsequent cleavage, are documented in mouse metabolic models. reactome.orgmetabolicatlas.org In the prokaryote Escherichia coli, this compound is also a recognized metabolite, indicating the ancient evolutionary origins of these fatty acid metabolic pathways. ebi.ac.uknih.govucsd.eduebi.ac.uk The presence of this compound and its associated enzymes in such diverse organisms underscores the universal importance of fatty acid metabolism for cellular life. ebi.ac.uk

| Organism | Metabolic Pathway(s) Involving this compound | Key Cellular Location(s) |

| Homo sapiens | Fatty Acid Beta-Oxidation, Fatty Acid Elongation | Mitochondria, Endoplasmic Reticulum |

| Mus musculus | Fatty Acid Beta-Oxidation | Mitochondria |

| Escherichia coli | Fatty Acid Metabolism | Cytosol |

2 Presence in Other Eukaryotic and Prokaryotic Systems (e.g., Yeast, Pseudomonas aeruginosa)

The metabolism of this compound is not confined to mammalian systems; it is a conserved intermediate in the fatty acid metabolic pathways of a diverse range of eukaryotes and prokaryotes. Its presence and processing in organisms such as the yeast Saccharomyces cerevisiae and the bacterium Pseudomonas aeruginosa highlight its fundamental role in cellular energy and lipid homeostasis.

Yeast (Saccharomyces cerevisiae)

In the budding yeast S. cerevisiae, this compound is a key intermediate in both fatty acid synthesis (elongation) and degradation (β-oxidation). These processes are spatially segregated within the cell.

Fatty acid elongation occurs at the endoplasmic reticulum membrane. ymdb.ca Here, a microsomal membrane-bound fatty acid elongation system produces very-long-chain fatty acids (VLCFA) from palmitate. In this pathway, 3-ketoacyl-CoA reductase, the product of the IFA38 gene, catalyzes the NADPH-dependent reduction of 3-ketoacyl-CoA intermediates, including this compound, to their corresponding 3-hydroxyacyl-CoA forms. ymdb.ca These VLCFAs are crucial precursors for complex lipids like ceramides (B1148491) and sphingolipids. ymdb.ca

Conversely, the degradation of fatty acids via β-oxidation is exclusively handled within the peroxisomes in yeast. frontiersin.orgembopress.org When yeast utilizes fatty acids as its sole carbon source, peroxisomes proliferate, and the enzymes for β-oxidation are induced. embopress.org For a saturated fatty acid like palmitic acid, it is converted to palmitoyl-CoA and imported into the peroxisome. The β-oxidation spiral then proceeds through a series of enzymatic reactions. The final thiolytic cleavage step, which releases acetyl-CoA and a two-carbon-shorter acyl-CoA, is catalyzed by 3-ketoacyl-CoA thiolase (Pot1p). frontiersin.org This enzyme acts on 3-ketoacyl-CoA substrates, including this compound. frontiersin.org The resulting acetyl-CoA is then transported to the mitochondria for entry into the citric acid cycle or used in other biosynthetic pathways. frontiersin.org

Pseudomonas aeruginosa

Pseudomonas aeruginosa is a metabolically versatile bacterium capable of utilizing a wide array of organic compounds as carbon sources, including various fatty acids (C4 to C18). plos.org This ability is critical for its survival in diverse environments and for its pathogenicity, as it can use lipids from host tissues, such as the phosphatidylcholine in lung surfactant, as a nutrient source during infections. plos.orgresearchgate.netnih.gov

The degradation of fatty acids in P. aeruginosa occurs through the β-oxidation pathway. plos.org this compound is a central intermediate in the breakdown of palmitic acid and other long-chain fatty acids. genome.jp The process begins with the activation of fatty acids to their acyl-CoA derivatives by multiple acyl-CoA synthetases (FadD). plos.orgnih.gov The subsequent steps of oxidation, hydration, and a second oxidation lead to the formation of a 3-ketoacyl-CoA. plos.org Specifically, the enzyme FadB possesses hydratase and dehydrogenase functions, while the thiolase FadA catalyzes the final step, cleaving the 3-ketoacyl-CoA (e.g., this compound) into acetyl-CoA and a shortened acyl-CoA. plos.org

The genome of P. aeruginosa encodes multiple homologs for the β-oxidation enzymes, indicating a sophisticated and adaptable system for fatty acid metabolism that contributes to its success as an opportunistic pathogen. plos.orgnih.gov For instance, different acyl-CoA synthetases (FadD1, FadD2) show preferences for fatty acids of different chain lengths. plos.org This metabolic capability is directly linked to its virulence. nih.gov Research has also shown that P. aeruginosa can divert intermediates from the β-oxidation pathway into its de novo fatty acid synthesis pathway, demonstrating a flexible metabolic network. nih.gov

Research Findings on this compound Metabolism in Yeast and P. aeruginosa

| Organism | Metabolic Pathway | Key Enzyme(s) Acting on 3-Ketoacyl-CoA | Cellular Location | Key Findings |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Fatty Acid Elongation | 3-ketoacyl-CoA reductase (IFA38) | Endoplasmic Reticulum | Reduces this compound to (S)-3-hydroxypalmitoyl-CoA as a step in synthesizing very-long-chain fatty acids. ymdb.ca |

| Saccharomyces cerevisiae (Yeast) | Fatty Acid β-Oxidation | 3-ketoacyl-CoA thiolase (Pot1p) | Peroxisome | Catalyzes the thiolytic cleavage of this compound to yield acetyl-CoA and myristoyl-CoA. frontiersin.org |

| Pseudomonas aeruginosa | Fatty Acid β-Oxidation | 3-ketoacyl-CoA thiolase (FadA), part of the FadBA complex | Cytoplasm | Cleaves this compound to release acetyl-CoA for energy production; pathway is crucial for nutrient acquisition and virulence. plos.orgnih.gov |

Regulatory Mechanisms Governing 3 Oxopalmitoyl Coa Levels and Flux

Metabolic Control and Feedback Loops

The flux through the latter stages of β-oxidation, and thus the level of 3-Oxopalmitoyl-CoA, is subject to immediate allosteric regulation by the products of the pathway. High ratios of both NADH/NAD+ and acetyl-CoA/CoA act as potent feedback inhibitors of the β-oxidation spiral. aocs.org An elevated NADH/NAD+ ratio directly inhibits the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme responsible for producing this compound. aocs.orgnih.gov This is a direct consequence of the reaction's reliance on NAD+ as an electron acceptor. wikipedia.org Similarly, a high acetyl-CoA/CoA ratio leads to feedback inhibition of the 3-ketoacyl-CoA thiolase, the enzyme that catalyzes the cleavage of this compound into acetyl-CoA and myristoyl-CoA. aocs.org This product inhibition mechanism ensures that the rate of β-oxidation is downregulated when the cell has an abundance of energy in the form of acetyl-CoA and reducing equivalents.

Transcriptional and Post-Translational Regulation of Associated Enzymes

The expression of the enzymes that determine the levels of this compound is primarily under the transcriptional control of the peroxisome proliferator-activated receptor alpha (PPARα). nih.govmdpi.com PPARα is a nuclear receptor that functions as a lipid sensor. nih.gov When activated by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes. nih.gov The genes encoding the subunits of the mitochondrial trifunctional protein, HADHA and HADHB, are known targets of PPARα. mdpi.com Therefore, conditions that activate PPARα, such as fasting or a high-fat diet, lead to increased transcription of these genes, resulting in a greater capacity for β-oxidation and thus a higher potential flux through this compound. nih.govmdpi.com

Conversely, the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcriptional regulator of lipogenesis, can indirectly suppress β-oxidation. Overexpression of SREBP-1c has been shown to down-regulate the expression of enzymes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1 and 2. nih.gov While a direct effect on MTP expression is less clear, by promoting fatty acid synthesis and inhibiting their transport into mitochondria, SREBP-1c contributes to a metabolic state that disfavors the production of this compound. mdpi.comnih.gov

Post-translational modifications (PTMs) also play a role in regulating the enzymes of β-oxidation. nih.gov While specific PTMs for the MTP complex are an area of ongoing research, it is known that the stability and assembly of the complex are crucial for its function. Thyroid hormones have been shown to mediate a stabilization of the MTP complex, which appears to decrease the turnover of its subunits. nih.gov This suggests a post-translational mechanism for enhancing the cell's capacity for long-chain fatty acid oxidation.

Interplay with Cellular Energy Status and Cofactor Availability (e.g., CoA-SH, NADH, NADPH)

| Cofactor | Impact on this compound Flux | Mechanism |

| High NADH/NAD+ Ratio | Decrease | Inhibits L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme producing this compound. aocs.orgnih.gov |

| Low CoA-SH (High Acetyl-CoA) | Decrease | Inhibits 3-ketoacyl-CoA thiolase, the enzyme consuming this compound, leading to potential substrate backup. aocs.org |

| High NAD+/NADH Ratio | Increase | Favors the forward reaction of LCHAD, promoting the synthesis of this compound. nih.gov |

| High CoA-SH | Increase | Drives the 3-ketoacyl-CoA thiolase reaction forward, increasing the consumption of this compound. aocs.org |

A high cellular energy charge, indicated by a high NADH/NAD+ ratio, signifies that the electron transport chain is saturated and there is a reduced demand for further production of reducing equivalents. promegaconnections.com This directly slows down the NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase step, reducing the formation of this compound. nih.gov Conversely, during periods of high energy demand, the NADH/NAD+ ratio is low, which drives the dehydrogenase reaction forward to produce more NADH for ATP synthesis. promegaconnections.com

Similarly, the availability of free Coenzyme A (CoA-SH) is critical for the final step of the β-oxidation cycle. The 3-ketoacyl-CoA thiolase reaction requires CoA-SH as a substrate to cleave this compound. aocs.org When the cell is rich in energy, acetyl-CoA levels are high, and the pool of free CoA-SH is consequently lower. This reduced availability of CoA-SH, coupled with product inhibition by acetyl-CoA, slows the thiolase reaction, which can influence the steady-state concentration of this compound. aocs.org

Hormonal and Nutritional Modulations of Fatty Acyl-CoA Pathways

The pathways governing the flux of this compound are profoundly influenced by hormonal signals that reflect the body's nutritional status. During periods of fasting or low glucose availability, hormonal changes orchestrate a shift towards fatty acid oxidation as the primary source of energy. nih.gov

Glucagon , released during fasting, promotes the breakdown of stored triglycerides in adipose tissue, increasing the availability of fatty acids to tissues like the liver. This influx of fatty acids activates PPARα, leading to the upregulation of β-oxidation enzymes, including the mitochondrial trifunctional protein, thereby enhancing the capacity to process this compound. youtube.com

Insulin , the hormone of the fed state, has the opposite effect. It promotes glucose utilization and fatty acid synthesis while suppressing fatty acid oxidation. Insulin signaling is known to activate SREBP-1c, which in turn stimulates the expression of lipogenic genes and inhibits the expression of key oxidative enzymes. mdpi.com This coordinated action ensures that when carbohydrates are abundant, the production of intermediates like this compound is minimized.

Thyroid hormones (T3) have been shown to stimulate mitochondrial metabolism, in part by acting on the mitochondrial trifunctional protein. nih.gov T3 treatment can increase the levels of MTPα protein and promote the assembly of the MTP complex, suggesting a mechanism for enhancing the capacity for long-chain fatty acid oxidation. nih.govresearchgate.net

Estrogen has also been implicated in the regulation of fatty acid metabolism. The estrogen receptor alpha has been shown to interact with the mitochondrial trifunctional protein, and estrogen can activate PPARα, which transcriptionally regulates fatty acid metabolism. wikipedia.orgfrontiersin.org

| Hormone | Primary Nutritional State | Effect on Fatty Acyl-CoA Pathway | Impact on this compound Flux |

| Glucagon | Fasting | Upregulates β-oxidation (via PPARα) | Increase |

| Insulin | Fed | Downregulates β-oxidation, upregulates lipogenesis (via SREBP-1c) | Decrease |

| Thyroid Hormone (T3) | Metabolic regulator | Stabilizes MTP complex, enhances oxidative capacity | Increase |

| Estrogen | Metabolic regulator | Activates PPARα, interacts with MTP | Increase |

Methodologies for Investigating 3 Oxopalmitoyl Coa in Research

Analytical Techniques for Quantification and Characterization

Analytical techniques are fundamental for identifying and quantifying 3-Oxopalmitoyl-CoA in biological samples, providing insights into its levels under various physiological and pathological conditions.

Mass Spectrometry-Based Metabolomics (e.g., UPLC-MS/MS) for Identification and Profiling

Mass spectrometry (MS)-based metabolomics, particularly techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are indispensable for the identification and profiling of this compound and related acyl-CoAs in complex biological matrices. UPLC-MS/MS offers high sensitivity, resolution, and reproducibility, making it suitable for comprehensive metabolic profiling au.dknih.govlcms.cz.

In untargeted metabolomics workflows, UPLC-MS/MS platforms are used to detect a broad range of metabolites, including acyl-CoAs, by separating them chromatographically before mass spectrometric detection lcms.czthermofisher.com. This allows for the identification of differences in metabolite profiles between control and test samples, such as in disease states or in response to interventions nih.govthermofisher.com. For instance, UPLC-QTOF-MS has been employed to profile polar metabolites in plasma samples, identifying unique biomarker signatures in various conditions by detecting altered metabolite levels mdpi.com. The high mass accuracy and resolution capabilities of instruments like the Orbitrap MS are crucial for accurate identification of metabolites, including those with diverse physicochemical properties and varying abundances au.dkthermofisher.com. For this compound, its specific mass-to-charge ratio and fragmentation patterns can be used for its identification within a complex metabolome.

Targeted metabolomics, often utilizing triple-quadrupole (QqQ) or quadrupole/linear ion trap (QLIT) mass spectrometers in multiple reaction monitoring (MRM) mode, can be used for the precise quantification of this compound lcms.cz. This approach involves the selection of specific precursor-product ion transitions unique to this compound, providing high specificity and sensitivity for its detection and quantification even at low concentrations.

Enzyme Activity Assays and Spectrophotometric Detection

Enzyme activity assays coupled with spectrophotometric detection are widely used to study enzymes that produce or consume this compound. These assays measure the rate of a specific enzymatic reaction by monitoring the change in absorbance of a substrate or product over time thermofisher.cnassaygenie.com.

For enzymes involved in fatty acid β-oxidation, such as 3-ketoacyl-CoA thiolase (acetyl-CoA acyltransferase, EC 2.3.1.16), which catalyzes the cleavage of this compound to myristoyl-CoA and acetyl-CoA, spectrophotometric assays can be designed genome.jpreactome.org. Such assays often rely on monitoring the production or consumption of coenzyme A (CoA-SH) or NAD(P)H, which have distinct absorbance properties. For example, the release of Coenzyme A can be detected spectrophotometrically using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a chromophore detectable at 412 nm nih.govnih.gov. This method has been applied to measure the activity of enzymes like 3-hydroxy-3-methylglutaryl CoA reductase by monitoring released coenzyme A nih.gov. While specific examples for this compound directly are less common in general search results, the principle applies to its related enzymes. The sensitivity and reproducibility of these assays can be enhanced for high-throughput screening by scaling down to microplate formats thermofisher.cnnih.gov.

Isotopic Labeling and Flux Analysis

Isotopic labeling, particularly with stable isotopes like 13C, is a powerful technique for studying metabolic flux involving this compound ucdavis.edunih.gov. Metabolic flux analysis (MFA) uses these labeled tracers to quantitatively determine the rates at which intracellular metabolites interconvert, providing insights into pathway activity that cannot be obtained from metabolite concentrations alone nih.govnsf.gov.

In the context of this compound, cells or organisms can be fed with substrates (e.g., fatty acids or glucose) labeled with 13C at specific positions. As these labeled substrates are metabolized, the 13C atoms are incorporated into downstream metabolites, including this compound and its derivatives. The resulting mass isotopomer distributions (MIDs) of these labeled metabolites are then measured using MS (e.g., GC/MS or LC/MS) nsf.govd-nb.info. By analyzing these labeling patterns, computational models can be used to infer the relative and absolute fluxes through the metabolic network, revealing how carbon atoms flow through pathways like fatty acid synthesis and β-oxidation nih.govnsf.gov. This approach can help elucidate the contribution of different precursors to the formation of this compound or its subsequent breakdown. For instance, 13C-MFA is crucial for understanding compartmentalized metabolism and resolving compartment-specific fluxes, which is particularly relevant for fatty acid metabolism occurring in different organelles d-nb.infonih.gov.

In Vitro Reconstitution and Kinetic Studies

In vitro reconstitution involves isolating and purifying individual enzymes or multi-enzyme complexes related to this compound metabolism and studying their activities in a controlled environment outside of a living cell. This approach allows for detailed kinetic characterization, including the determination of parameters such as Michaelis constant (Km) and maximum reaction rate (Vmax) researchgate.net.

For this compound, this might involve reconstituting components of the fatty acid β-oxidation pathway, such as the mitochondrial trifunctional protein (TFP) or individual enzymes like 3-ketoacyl-CoA thiolase (also known as acetyl-CoA acyltransferase, EC 2.3.1.16). Kinetic studies with purified enzymes can reveal their substrate specificity and catalytic efficiency towards this compound. For example, kinetic studies with purified carnitine palmitoyltransferase II (CPT II) have shown its specificity towards various CoA esters, including this compound, indicating its involvement in the export of long-chain acyl-CoA esters from mitochondria researchgate.net. Such studies provide fundamental biochemical data necessary to understand the intrinsic properties of the enzymes handling this compound.

Cell-Based and Organelle-Specific Studies

Cell-based studies utilize intact cells (e.g., mammalian cell lines, yeast, or bacteria) to investigate the metabolism and cellular roles of this compound in a more physiologically relevant context than in vitro systems. These studies can involve monitoring changes in this compound levels in response to various stimuli, genetic manipulations, or drug treatments.

Organelle-specific studies are particularly important for this compound, given that fatty acid β-oxidation, where it is an intermediate, occurs in specific cellular compartments, primarily mitochondria and peroxisomes reactome.orgkhanacademy.org. Techniques for organelle isolation, such as differential centrifugation, allow researchers to separate mitochondria or peroxisomes from other cellular components thermofisher.com. Subsequent analysis of these isolated organelles can provide insights into the compartmentalized distribution and metabolism of this compound. For instance, the mitochondrial trifunctional protein, which mediates the conversion of this compound, is located in the mitochondrial matrix reactome.org. Studying the activity of these enzymes within isolated organelles helps to understand the precise cellular location and regulation of this compound metabolism. Imaging-based techniques using organelle markers can also visualize the spatial distribution of proteins and metabolites within cells thermofisher.com.

Genetic and Proteomic Approaches to Enzyme Function

Genetic and proteomic approaches are powerful tools for understanding the function of enzymes that interact with this compound and their broader metabolic networks.

Genetic approaches involve manipulating the genes encoding enzymes relevant to this compound metabolism. This can include gene knockout or knockdown to eliminate or reduce enzyme activity, or gene overexpression to increase enzyme levels. For example, studying mutations in genes like OXCT1 (encoding succinyl-CoA:3-ketoacid CoA transferase, SCOT) or HADH (encoding 3-hydroxyacyl-CoA dehydrogenase) can reveal their impact on ketone body breakdown and fatty acid oxidation, pathways related to this compound metabolism medlineplus.govmedlineplus.gov. By observing the metabolic consequences of these genetic alterations, researchers can infer the specific roles of these enzymes and, by extension, the fate of this compound.

Proteomic approaches, such as activity-based protein profiling (ABPP) and quantitative proteomics, provide insights into the expression, localization, and functional state of enzymes involved in this compound pathways nih.govnih.gov. ABPP uses small-molecule probes to selectively label active enzymes, allowing for the characterization of changes in enzyme activity even without alterations in protein levels nih.gov. Chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) can be used for high-throughput analysis of acyl-CoA/protein interactions, which could be extended to study how this compound interacts with various enzymes in endogenous proteomes nih.gov. These methods can identify novel enzymes that bind or metabolize this compound, as well as characterize the selectivity and global scope of these interactions within the cellular proteome.

Physiological and Pathophysiological Implications of 3 Oxopalmitoyl Coa Dysregulation

Contribution to Lipid Homeostasis and Energy Production

3-Oxopalmitoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids, a catabolic process essential for energy production and the maintenance of lipid homeostasis. ontosight.aiontosight.ai Fatty acid beta-oxidation breaks down long-chain fatty acids into acetyl-CoA units. ontosight.aiabcam.com This process is particularly crucial in tissues with high energy demands, such as the heart, where it can supply up to 70% of the required ATP. abcam.com

The formation of this compound occurs in the third step of the beta-oxidation cycle. Specifically, (S)-3-Hydroxyhexadecanoyl-CoA is oxidized by the enzyme (S)-3-hydroxyacyl-CoA dehydrogenase, a reaction that also produces NADH. ontosight.ai Subsequently, in the final step of the cycle, this compound is cleaved by the enzyme beta-ketothiolase, yielding acetyl-CoA and myristoyl-CoA. abcam.comreactome.org The resulting acetyl-CoA enters the citric acid cycle to generate more ATP, while the shortened myristoyl-CoA re-enters the beta-oxidation pathway for further degradation. ontosight.aiabcam.comreactome.org This cyclical breakdown of fatty acids is fundamental for mobilizing energy from stored fats and breaking down dietary fats. ontosight.ai Dysregulation of this pathway can disrupt the delicate balance of lipid metabolism, contributing to various metabolic diseases. ontosight.aiontosight.ai

Table 1: Role of this compound in Beta-Oxidation

| Step | Precursor | Enzyme | Product(s) | Cellular Location | Significance |

|---|---|---|---|---|---|

| Formation | (S)-3-Hydroxyhexadecanoyl-CoA | (S)-3-hydroxyacyl-CoA dehydrogenase | This compound, NADH, H+ | Mitochondrial Matrix | Key dehydrogenation step in beta-oxidation, producing reducing equivalents (NADH). ontosight.ai |

Associations with Metabolic Dysfunctions

The proper regulation of this compound concentration is critical, as its accumulation or the disruption of its processing is associated with severe metabolic dysfunctions. These conditions often arise from genetic defects in the enzymes responsible for its breakdown, leading to a cascade of cellular problems.

Deficiencies in the enzymes that metabolize 3-ketoacyl-CoA intermediates, such as this compound, directly impair the fatty acid oxidation (FAO) pathway. nih.govnih.gov Isolated long-chain 3-ketoacyl-CoA thiolase (LCKAT) deficiency, caused by mutations in the HADHB gene, is a rare and severe FAO disorder. nih.gov LCKAT is a component of the mitochondrial trifunctional protein (MTP), which catalyzes the final three steps of long-chain fatty acid oxidation. nih.govnih.gov A deficiency in this enzyme prevents the cleavage of this compound, halting the beta-oxidation spiral. nih.gov This blockage leads to a severe energy deficit, especially during periods of fasting or stress, and results in life-threatening clinical presentations in newborns, including cardiomyopathy, hypoglycemia, rhabdomyolysis, and liver dysfunction. nih.govnih.govmetabolicsupportuk.org Similarly, peroxisomal 3-oxoacyl-CoA thiolase deficiency also leads to very low peroxisomal beta-oxidation activity. nih.gov These enzymatic defects underscore the critical role of this compound processing for a functional FAO pathway. nih.govnih.govnih.gov

When the beta-oxidation pathway is compromised at the level of 3-ketoacyl-CoA thiolase, it leads to the upstream accumulation of its substrates and other long-chain acyl-CoA esters. nih.govplos.org A kinetic model of mitochondrial fatty acid oxidation demonstrated that insufficient capacity of medium-chain 3-ketoacyl-CoA thiolase (MCKAT) causes its substrates to build up. plos.org This accumulation is amplified because the preceding reaction, catalyzed by hydroxyacyl-CoA dehydrogenase, has an unfavorable equilibrium, leading to a build-up of upstream CoA esters. plos.org These accumulating long-chain acyl-CoA esters, including palmitoyl-CoA and its intermediates, are not benign. nih.gov They can exert inhibitory effects on other crucial cellular components, including enzymes and transport systems, further disturbing energy metabolism. nih.govmdpi.com This sequestration of coenzyme A into accumulating esters can also lead to a depletion of the free CoA pool, which is essential for numerous metabolic reactions, creating a vicious cycle that exacerbates the metabolic block. plos.org

The accumulation of specific lipid intermediates, such as 3-oxoacyl-CoAs, is directly linked to cellular stress and organelle dysfunction. Research in Caenorhabditis elegans has shown that when the fatty acid elongation pathway is disrupted, the upstream metabolite 3-oxoacyl-CoA accumulates. elifesciences.org This accumulation can disrupt the quality of the endoplasmic reticulum (ER) membrane and significantly blunt the cell's ability to mount an unfolded protein response (UPRER), which is a key cellular stress response pathway. elifesciences.org This highlights a direct link between a specific lipid metabolite and the cell's protein homeostasis machinery. elifesciences.org More broadly, the accumulation of long-chain acyl-CoA esters is known to be lipotoxic. nih.gov This lipotoxicity can manifest as ER stress, oxidative stress, and mitochondrial dysfunction. nih.govmdpi.com The detergent-like effects of these fatty acid esters can disrupt the integrity of mitochondrial membranes, while their accumulation can also inhibit key mitochondrial transport systems, such as the adenine (B156593) nucleotide translocator, impairing ATP synthesis and promoting the formation of reactive oxygen species (ROS). nih.govebi.ac.uk

Table 2: Pathophysiological Consequences of this compound Dysregulation

| Dysregulation Aspect | Associated Disorder(s) | Molecular Mechanism | Cellular/Clinical Manifestations |

|---|---|---|---|

| Impaired FAO | Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) Deficiency | Deficiency of LCKAT enzyme prevents cleavage of this compound, halting beta-oxidation. nih.gov | Severe energy deficiency, neonatal-onset cardiomyopathy, hypoglycemia, rhabdomyolysis, early death. nih.govmetabolicsupportuk.org |

| Acyl-CoA Accumulation | MCKAT/LCKAT Deficiencies | Insufficient thiolase activity leads to build-up of 3-ketoacyl-CoA substrates and upstream acyl-CoA esters. plos.org | Sequestration of free Coenzyme A, inhibition of other enzymes and transporters, potentiation of metabolic crisis. nih.govplos.org |

| Cellular Stress | Fatty Acid Elongation/Oxidation Disorders | Accumulation of 3-oxoacyl-CoA disrupts ER membrane and blocks the UPRER stress response. elifesciences.org | ER stress, oxidative stress, mitochondrial dysfunction, lipotoxicity, impaired protein homeostasis. elifesciences.orgnih.gov |

Emerging Roles in Specific Biological Processes

Beyond its canonical role in energy metabolism, this compound is implicated in more nuanced physiological adaptations, demonstrating the integration of lipid metabolism with environmental responses.

Recent research has revealed a role for this compound in the metabolic adjustments animals make in response to changes in environmental temperature. A study on white-shouldered starlings (Sturnus sinensis) acclimated to cold (10°C) versus warm (30°C) temperatures showed significant changes in lipid metabolites in pectoral muscle tissue. biologists.comresearchgate.net In the cold-acclimated birds, levels of 3-oxopalmitoyl-coenzyme A were down-regulated. biologists.comresearchgate.net This suggests a shift in fatty acid metabolism, potentially indicating a decrease in fatty acid synthesis to favor increased lipid catabolism to meet the higher energy demands of thermogenesis in the cold. researchgate.net This finding points to a sophisticated regulatory system where intermediates of core metabolic pathways, like this compound, are modulated to facilitate systemic physiological adaptation to environmental challenges. biologists.comresearchgate.net

Role in Sperm Motility and Male Fertility

The metabolic integrity of spermatozoa is fundamental to their primary function: fertilization. This process is heavily dependent on the sperm's ability to travel through the female reproductive tract, a feat that requires immense energy. A significant portion of this energy is derived from the mitochondrial β-oxidation of fatty acids, a pathway in which this compound is a key intermediate.

Fatty acids are not only crucial structural components of the sperm plasma membrane, influencing its fluidity and flexibility, but are also a primary fuel source. mdpi.comfrontiersin.org The sperm's plasma membrane has a unique composition, rich in polyunsaturated fatty acids (PUFAs), which is essential for membrane fusion events like the acrosome reaction. mdpi.comfrontiersin.orgmednexus.org The catabolism of these fatty acids through β-oxidation generates acetyl-CoA, which then enters the Krebs cycle to produce ATP, the energy currency of the cell. frontiersin.org

Research has established a direct link between fatty acid metabolism and sperm motility. The process of β-oxidation involves a series of enzymatic reactions, one of which is catalyzed by 3-ketoacyl-CoA thiolase (also known as acetyl-CoA acetyltransferase or ACAT). aocs.orgwikipedia.org This enzyme facilitates the final step, cleaving 3-ketoacyl-CoA molecules. Specifically, intermediates like this compound are processed to yield acetyl-CoA, which is vital for energy generation. frontiersin.orguniprot.org

A deep metabolomic profiling study on bull spermatozoa highlighted the critical role of the pathway involving this compound. It was found that tetradecanoyl-CoA undergoes reactions to produce acetyl-CoA and this compound, and this metabolic route plays an "obligatory role to produce energy to support sperm motility". frontiersin.org Therefore, any dysregulation in the formation or processing of this compound can directly impact the energy supply for sperm, leading to impaired motility, a condition known as asthenozoospermia. mdpi.com

Furthermore, proteomic studies have identified altered expression of enzymes involved in this pathway in cases of male infertility. For instance, acetyl-CoA acetyltransferase 1 (ACAT1), the enzyme that processes molecules like this compound, has been implicated in male infertility. mdpi.comnih.gov Dysregulation of such key metabolic proteins is considered a major cause of sperm dysfunction and subsequent fertilization failure. mdpi.com In cases of astheno-oligozoospermia (low sperm count and motility), alterations in fatty acid synthesis and ketone body degradation pathways, where this compound is an intermediate, have been significantly observed. frontiersin.org

The high content of PUFAs in sperm membranes, while essential for fluidity, also makes them highly susceptible to lipid peroxidation from reactive oxygen species (ROS). frontiersin.org This oxidative stress can damage the membrane, impair motility, and is a well-documented factor in male infertility. frontiersin.org A proper balance of fatty acid oxidation is therefore crucial, not only to provide energy but also to mitigate oxidative damage.

Research Findings on Fatty Acid Metabolism and Sperm Function

| Study Focus | Subject | Key Findings | Implication for Male Fertility | Reference |

| Metabolomic Profiling | Astheno-oligozoospermic Bulls | The pathway producing this compound and acetyl-CoA from tetradecanoyl-CoA is obligatory for energy production to support sperm motility. | Dysregulation of this pathway leads to an energy deficit, impairing motility. | frontiersin.org |

| Proteomic Analysis | Infertile Men (with varicocele) | Identified acetyl-CoA acetyltransferase (ACAT1) as one of several differentially expressed proteins in the spermatozoa of men with varicocele-associated infertility. | Altered expression of ACAT1, the enzyme for this compound, is linked to male infertility. | mdpi.com |

| Fatty Acid Composition | Fertile vs. Infertile Men | Fertile men exhibit higher levels of omega-3 PUFAs in their spermatozoa compared to infertile men. An imbalanced omega-6/omega-3 ratio is associated with infertility. | The specific fatty acids available for β-oxidation (the source of this compound) are critical for sperm health. | nih.gov |

| Oxidative Stress | Human Spermatozoa | High levels of polyunsaturated fatty acids (PUFAs) in sperm membranes make them vulnerable to lipid peroxidation, which impairs membrane integrity and motility. | Imbalances in fatty acid metabolism can increase oxidative stress, a major contributor to sperm dysfunction. | frontiersin.org |

Q & A

Basic Research Questions

Q. What is the metabolic role of 3-Oxopalmitoyl-CoA in β-oxidation?

- Answer : this compound is a critical intermediate in peroxisomal β-oxidation, generated by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) during the oxidation of long-chain fatty acids. Its subsequent cleavage by thiolases (e.g., SCPx/3-oxoacyl-CoA thiolase) yields acetyl-CoA and a shortened acyl-CoA chain, enabling energy production .

Q. How can researchers detect and quantify this compound in enzymatic assays?

- Answer : Quantification methods include spectrophotometric assays tracking NADH production (linked to 3-hydroxyacyl-CoA dehydrogenase activity) or HPLC-based separation. For protein interactions, Bradford or Lowry assays are recommended for enzyme quantification, with albumin added to mitigate substrate inhibition artifacts .

Q. What databases are optimal for retrieving high-quality studies on this compound?

- Answer : Use OVID Medline, Web of Science, and EMBASE for systematic reviews. Exclude non-peer-reviewed sources (e.g., book chapters, conference abstracts). Filter search terms using COSMIN guidelines for assay validation and specificity .

Advanced Research Questions

Q. How does substrate inhibition by this compound affect kinetic studies of peroxisomal thiolases?

- Answer : At elevated concentrations (>C12 chain length), this compound induces substrate inhibition in thiolases like SCPx. This is mitigated by adding albumin (0.1–0.5% w/v) to sequester free CoA esters, stabilizing enzyme activity. Kinetic parameters (e.g., Ki) should be recalculated under albumin-supplemented conditions .

Q. What experimental design considerations are critical for studying chain-length specificity of this compound-processing enzymes?

- Answer :

- Substrate Range : Test C8–C18 3-oxoacyl-CoA derivatives.

- Inhibition Controls : Include albumin to suppress nonspecific inhibition.

- Data Analysis : Use Michaelis-Menten models with correction for substrate inhibition (e.g., Vmax and Km adjusted via nonlinear regression).

- Validation : Replicate findings with polar analogs (e.g., 3-oxohexadecanoyl-CoA) to confirm enzyme specificity .

Q. How can researchers ensure reproducibility in assays involving this compound?

- Answer : Follow ALCOA+ principles for documentation:

- Predefined Criteria : Define assay acceptance thresholds (e.g., ≤15% CV for activity measurements).

- Method Qualification : Validate pH, temperature, and cofactor stability (e.g., NAD<sup>+</sup> degradation rates).

- Peer Review : Conduct blinded reanalysis of raw data to confirm statistical robustness .

Q. What analytical methods validate the purity of synthetic this compound batches?

- Answer :

- HPLC-MS : Confirm molecular mass (m/z ~977.6 for sodium adduct) and absence of acyl-CoA contaminants.

- Enzymatic Activity Assays : Test substrate conversion rates with standardized thiolase preparations.

- CoA Documentation : Include Certificate of Analysis (CoA) parameters: batch number, purity (≥95%), and storage conditions (-80°C under argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.